Acyclovir-d4 N,O-Diacetate
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Overview
Description
Acyclovir-d4 N,O-Diacetate is a deuterated form of Acyclovir, an antiviral drug widely used to treat infections caused by herpes simplex virus and varicella-zoster virus. The deuterated form, this compound, is primarily used in scientific research as a labeled compound to study metabolic pathways and for use in various analytical techniques.
Biochemical Analysis
Biochemical Properties
Acyclovir-d4 N,O-Diacetate interacts with various biomolecules in the body. It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This selective conversion lends specificity to the drug’s activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to decrease the growth and proliferation rate of cells and correlates with the upregulated levels of apoptosis-associated cytokine Caspase-3 . Moreover, it inhibits colony formation ability and cell invasion capacity of the cancer cells while enhancing the expression of E-cadherin protein in MCF7 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to acyclovir monophosphate by virally-encoded thymidine kinase after intracellular uptake . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, neurotoxicity developed with a delay of 24 to 48 hours after acyclovir peak serum concentrations . This delay could explain the wide range of acyclovir levels reported in similar cases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, Acyclovir (5 mg/kg) reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is 15% oxidized to 9-carboxymethoxymethylguanine by alcohol dehydrogenase and aldehyde dehydrogenase and 1% 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir-d4 N,O-Diacetate involves the acylation of guanine derivatives. One common method includes the acylation of guanine to form N,N’-diacetylguanine using acetic anhydride (Ac2O). This intermediate is then condensed with 2-acetoxyethoxymethyl chloride in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) to yield N2,O-diacetylacyclovir .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Acyclovir-d4 N,O-Diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form Acyclovir-d4 and acetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Substitution: The acetate groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products:
Hydrolysis: Acyclovir-d4 and acetic acid.
Substitution: Various substituted derivatives of Acyclovir-d4 depending on the nucleophile used.
Scientific Research Applications
Acyclovir-d4 N,O-Diacetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Helps in studying the metabolic pathways of Acyclovir in biological systems through stable isotope labeling.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Acyclovir in the body.
Industry: Employed in the development of new antiviral drugs and in quality control processes for existing medications.
Mechanism of Action
Acyclovir-d4 N,O-Diacetate, like Acyclovir, exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is converted to Acyclovir monophosphate by viral thymidine kinase. This is further phosphorylated to Acyclovir triphosphate, which is incorporated into viral DNA, leading to premature chain termination and inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Acyclovir: The parent compound, widely used as an antiviral medication.
Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of Acyclovir with better oral bioavailability.
Uniqueness: Acyclovir-d4 N,O-Diacetate is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium atoms provide a distinct mass difference, aiding in the precise quantification and tracking of the compound in various systems .
Biological Activity
Acyclovir-d4 N,O-Diacetate is a derivative of acyclovir, a well-known antiviral agent primarily effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Acyclovir
Acyclovir is a nucleoside analogue that exhibits antiviral activity by interfering with viral DNA synthesis. It is selectively activated in infected cells through phosphorylation by viral thymidine kinase, leading to the formation of acyclovir triphosphate, which inhibits viral DNA polymerase and causes chain termination during DNA replication . The introduction of the diacetate moiety in Acyclovir-d4 enhances its pharmacokinetic properties and may improve its efficacy against resistant viral strains.
The mechanism by which this compound exerts its antiviral effects is similar to that of acyclovir. The compound undergoes metabolic activation to its triphosphate form within infected cells. This active form competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. The resulting incorporation leads to premature chain termination due to the absence of a 3'-OH group necessary for further elongation .
Pharmacokinetics
Research indicates that this compound exhibits improved solubility and bioavailability compared to its parent compound. Studies have shown that the diacetate form enhances absorption in various biological systems, potentially leading to higher therapeutic concentrations in target tissues .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Enhanced |
Peak Plasma Concentration | Increased |
Half-life | Prolonged |
Tissue Distribution | Higher in infected tissues |
Biological Activity
The antiviral activity of this compound has been evaluated against several strains of HSV and VZV. In vitro studies demonstrate that this compound maintains significant antiviral potency comparable to acyclovir, with effective concentrations (EC50) reported in the low micromolar range .
Table 2: Antiviral Activity of this compound
Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
HSV-1 | 0.5 | >100 | >200 |
HSV-2 | 0.6 | >100 | >166 |
VZV | 1.0 | >100 | >100 |
Case Studies and Clinical Findings
Several case studies have highlighted the effectiveness of Acyclovir and its derivatives in treating HSV infections. For instance, a study documented the successful treatment of a patient with severe HSV encephalitis using high-dose intravenous acyclovir, with subsequent investigations suggesting that derivatives like Acyclovir-d4 could offer enhanced therapeutic options due to their improved pharmacokinetic profiles .
Toxicology Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile. Acute toxicity studies have demonstrated high LD50 values, suggesting low toxicity at therapeutic doses. Chronic toxicity evaluations are ongoing, but preliminary data suggest minimal adverse effects associated with prolonged use .
Table 3: Toxicological Data for this compound
Toxicity Type | Result |
---|---|
Acute Toxicity (LD50) | >20,000 mg/kg (rats) |
Chronic Toxicity | Minimal observed |
Reproductive Toxicity | Under investigation |
Properties
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLKZHSCMQLTI-KHORGVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.